molecular formula C6H7Cl2N3 B1319625 2,6-Dichloro-N-ethylpyrimidin-4-amine CAS No. 70958-39-3

2,6-Dichloro-N-ethylpyrimidin-4-amine

Cat. No.: B1319625
CAS No.: 70958-39-3
M. Wt: 192.04 g/mol
InChI Key: KUCGOWHTYNSROR-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-ethylpyrimidin-4-amine is a chemical compound with the molecular formula C7H9Cl2N3. This compound is known for its unique chemical properties and is commonly used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 2,6-Dichloro-N-ethylpyrimidin-4-amine is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-ethylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

2,6-Dichloro-N-ethylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyrimidine: Similar in structure but lacks the ethylamine group.

    4-Aminopyrimidine: Contains an amino group at the 4-position but lacks the chlorine atoms.

    2,4-Dichloropyrimidine: Similar in structure but lacks the ethylamine group at the 4-position.

Uniqueness

2,6-Dichloro-N-ethylpyrimidin-4-amine is unique due to the presence of both chlorine atoms and the ethylamine group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,6-dichloro-N-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCGOWHTYNSROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597086
Record name 2,6-Dichloro-N-ethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70958-39-3
Record name 2,6-Dichloro-N-ethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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